molecular formula C9H13ClN2O2 B1436328 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1785279-53-9

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

Cat. No.: B1436328
CAS No.: 1785279-53-9
M. Wt: 216.66 g/mol
InChI Key: KDHCMHSNIUVYRJ-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structure, which includes an imidazo[1,5-a]pyridine core, making it a valuable building block in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride is unique due to its specific structural features and functional groups, which confer distinct chemical reactivity and biological activity. Its imidazo[1,5-a]pyridine core is particularly valuable in medicinal chemistry for the design of bioactive molecules .

Properties

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-6-10-4-8-3-2-7(9(12)13)5-11(6)8;/h4,7H,2-3,5H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDHCMHSNIUVYRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1CC(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 2
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 3
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 4
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 5
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride

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